molecular formula C9H13N5S B276588 1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B276588
M. Wt: 223.3 g/mol
InChI Key: KFFHIUNIEXVURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound with a molecular formula of C13H22N2S It is known for its unique structure, which includes a tetrazole ring and a thiophene moiety

Preparation Methods

The synthesis of 1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE involves several steps, starting with the preparation of the tetrazole ring and the thiophene moiety. The synthetic route typically includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction.

    Coupling of the Tetrazole and Thiophene Rings: The final step involves coupling the tetrazole ring with the thiophene moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrazole or thiophene rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

1-PROPYL-N-(THIOPHEN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:

    1-PROPYL-N-(THIOPHEN-2-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE: This compound has a similar structure but with the thiophene ring attached at a different position, leading to variations in its chemical and biological properties.

    1-PROPYL-N-(FURAN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE: This compound contains a furan ring instead of a thiophene ring, which can affect its reactivity and applications.

    1-PROPYL-N-(PYRIDIN-3-YLMETHYL)-1,2,3,4-TETRAZOL-5-AMINE: The presence of a pyridine ring in this compound introduces different electronic and steric effects, influencing its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C9H13N5S

Molecular Weight

223.3 g/mol

IUPAC Name

1-propyl-N-(thiophen-3-ylmethyl)tetrazol-5-amine

InChI

InChI=1S/C9H13N5S/c1-2-4-14-9(11-12-13-14)10-6-8-3-5-15-7-8/h3,5,7H,2,4,6H2,1H3,(H,10,11,13)

InChI Key

KFFHIUNIEXVURD-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CSC=C2

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CSC=C2

Origin of Product

United States

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